Cas no 1545793-25-6 (methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate)

methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Methyl 5-bromo-2-fluoro-β-oxobenzenepropanoate
- EN300-1127048
- 1545793-25-6
-
- Inchi: 1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3
- InChI Key: PCKAFIYJLZDAJT-UHFFFAOYSA-N
- SMILES: C1(C(=O)CC(OC)=O)=CC(Br)=CC=C1F
Computed Properties
- Exact Mass: 273.96408g/mol
- Monoisotopic Mass: 273.96408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.546±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 310.8±32.0 °C(Predicted)
- pka: 10.07±0.50(Predicted)
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127048-0.25g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
Enamine | EN300-1127048-1.0g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 1g |
$871.0 | 2023-06-09 | ||
Enamine | EN300-1127048-10g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1127048-5g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1127048-0.1g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1127048-0.05g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1127048-1g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1127048-5.0g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 5g |
$2525.0 | 2023-06-09 | ||
Enamine | EN300-1127048-0.5g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1127048-2.5g |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
1545793-25-6 | 95% | 2.5g |
$1089.0 | 2023-10-26 |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate (CAS No. 1545793-25-6): An Overview
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate (CAS No. 1545793-25-6) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a brominated and fluorinated aromatic ring and a methyl ester group. The combination of these functional groups endows the compound with a range of chemical properties that make it valuable for various scientific and industrial purposes.
The molecular formula of methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is C11H10BrFO3, and its molecular weight is approximately 281.09 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination, fluorination, and esterification processes. These synthetic pathways are well-documented in the literature and have been optimized to achieve high yields and purity levels.
In the realm of pharmaceutical research, methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the synthesis of a series of derivatives from this compound that exhibited potent anticancer activity against multiple cancer cell lines.
The unique combination of bromine and fluorine atoms in the aromatic ring of methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate contributes to its biological activity by enhancing its lipophilicity and metabolic stability. These properties are crucial for optimizing drug candidates for improved pharmacokinetics and pharmacodynamics. Additionally, the presence of the methyl ester group allows for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological activities.
Beyond pharmaceutical applications, methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has found utility in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with specific properties. For example, researchers at the University of California, Berkeley, have utilized this compound to develop novel polymers with enhanced mechanical strength and thermal stability, which have potential applications in advanced materials such as coatings, adhesives, and electronic devices.
The safety profile of methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has also been extensively studied. While it is generally considered safe for laboratory use under appropriate handling conditions, it is important to follow standard safety protocols to minimize any potential risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and properly disposing of waste materials.
In conclusion, methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate (CAS No. 1545793-25-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile properties make it an attractive candidate for further research and development in fields such as pharmaceuticals and materials science. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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